2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide, also known by its IUPAC name 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, is an organic compound with the molecular formula C26H24FN3O3 and a molecular weight of 417.47 g/mol. This compound is classified primarily as an impurity reference material and is associated with antihyperlipidemic drugs, particularly as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication .
The synthesis of 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide typically involves the condensation reaction of 4-fluorobenzaldehyde with a suitable amide precursor under either acidic or basic conditions. A common method includes:
The molecular structure of 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C26H24FN3O3 |
Molecular Weight | 417.47 g/mol |
SMILES | CC(C)C(=O)C(C(C(=O)c1ccc(F)cc1)c2ccccc2)C(=O)Nc3ccccc3 |
InChI | InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31) |
IUPAC Name | 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
This structure indicates the presence of aromatic rings and carbonyl groups that contribute to its chemical reactivity and biological activity .
The compound is involved in various chemical reactions primarily due to its functional groups. Notable reactions include:
These reactions highlight the compound's potential versatility in synthetic organic chemistry .
The mechanism of action for 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide is primarily studied in medicinal chemistry contexts:
Property | Value |
---|---|
Appearance | Typically solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Boiling Point | Not available |
Stability | Stable under standard conditions but sensitive to light and moisture |
Hazard Statements | H302 (Harmful if swallowed) |
These properties are crucial for handling and application in laboratory settings .
2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide has several scientific applications:
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: